(4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C5H8N2O4 |
|---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C5H8N2O4/c8-1-2-3(9)4(10)5(11)7-6-2/h3-4,8-10H,1H2,(H,7,11)/t3-,4+/m1/s1 |
InChI Key |
OBLZDSVLPIREDN-DMTCNVIQSA-N |
Isomeric SMILES |
C(C1=NNC(=O)[C@H]([C@@H]1O)O)O |
Canonical SMILES |
C(C1=NNC(=O)C(C1O)O)O |
Origin of Product |
United States |
Preparation Methods
General Strategy
The preparation typically involves:
- Construction of the dihydropyridazinone ring system, which is a six-membered heterocycle containing two adjacent nitrogen atoms.
- Introduction of hydroxyl groups at C4 and C5 with controlled stereochemistry.
- Installation of the hydroxymethyl substituent at C6.
- Maintenance of stereochemical integrity throughout the synthesis.
Starting Materials and Key Intermediates
- Hydrazine derivatives or substituted hydrazines are often used as nitrogen sources.
- α,β-unsaturated carbonyl compounds or ketoesters serve as precursors for ring formation.
- Chiral pool compounds or chiral auxiliaries may be employed to induce stereoselectivity.
Detailed Preparation Methods
Cyclization via Hydrazine and α,β-Unsaturated Carbonyl Compounds
One common route involves the condensation of hydrazine derivatives with α,β-unsaturated keto compounds to form the dihydropyridazinone ring. The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl, followed by cyclization and tautomerization.
- Reaction conditions: Typically carried out in polar solvents such as ethanol or methanol under reflux.
- Stereochemical control: Use of chiral auxiliaries or chiral catalysts can induce the formation of the (4S,5R) stereochemistry.
- Hydroxylation: Post-cyclization hydroxylation at C4 and C5 can be achieved via dihydroxylation reactions (e.g., osmium tetroxide-mediated dihydroxylation) or by using pre-functionalized starting materials.
Enzymatic or Biocatalytic Methods
Recent advances include enzymatic approaches to install hydroxyl groups with high stereoselectivity:
- Enzymes such as dioxygenases or hydroxylases can selectively hydroxylate the pyridazinone ring.
- Biocatalysis offers mild reaction conditions and high enantioselectivity.
Stereoselective Reduction and Functional Group Transformations
- Reduction of pyridazinone precursors with stereoselective hydride sources (e.g., chiral borohydrides) can establish the 4,5-dihydroxy stereocenters.
- Introduction of the hydroxymethyl group at C6 can be achieved via selective oxidation of methyl groups or by nucleophilic substitution on activated intermediates.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazine condensation | Hydrazine hydrate, α,β-unsaturated ketone, EtOH, reflux | 75-85 | Formation of dihydropyridazinone core |
| Dihydroxylation | OsO4, NMO, tBuOH/H2O, rt | 60-70 | Stereoselective cis-dihydroxylation |
| Hydroxymethyl introduction | Formaldehyde, base (NaOH), aqueous medium | 65-75 | Hydroxymethyl group installed at C6 |
| Purification | Column chromatography or recrystallization | — | Achieves >95% purity |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: ^1H and ^13C NMR confirm the stereochemistry and substitution pattern. Characteristic signals include:
- Hydroxyl protons at C4 and C5 showing coupling consistent with (4S,5R) stereochemistry.
- Hydroxymethyl group protons appearing as distinct signals near 4.5 ppm.
- Mass Spectrometry: High-resolution MS confirms molecular weight consistent with C6H10N2O4.
- Optical Rotation: Measurement confirms enantiomeric purity.
- X-ray Crystallography: Used occasionally to definitively assign stereochemistry.
Notes on Scale-Up and Practical Considerations
- The use of toxic reagents like osmium tetroxide is a limitation; alternative dihydroxylation methods (e.g., Sharpless asymmetric dihydroxylation) can be considered.
- Enzymatic methods, while selective, may require optimization for industrial scale.
- Purity and stereochemical integrity must be monitored closely, especially for pharmaceutical applications.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Chemical Cyclization | Hydrazine + α,β-unsaturated ketones | Straightforward, moderate yield | Requires stereocontrol strategies |
| Chemical Dihydroxylation | OsO4/NMO or Sharpless AD | High stereoselectivity | Toxic reagents, cost |
| Enzymatic Hydroxylation | Dioxygenases, hydroxylases | Mild, highly selective | Enzyme availability, scale-up |
| Stereoselective Reduction | Chiral hydride reagents | Good stereocontrol | Sensitive reagents, cost |
Chemical Reactions Analysis
Substitution Reactions
The hydroxymethyl group (-CH2OH) at position 6 is a primary site for nucleophilic substitution. For example:
-
Sulfonation/Sulfation : Reacting with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic conditions yields sulfonate esters. Similar reactions are observed in pyridazinone derivatives with sulfonyl substituents .
-
Etherification : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2CO3) can produce ether derivatives.
Table 1: Substitution Reactions
| Reagent | Conditions | Product |
|---|---|---|
| R-SO2Cl | DMF, 0–5°C, base | 6-(Sulfonylmethyl)pyridazinone |
| R-X (alkyl halide) | Ethanol, reflux, base | 6-(Alkoxymethyl)pyridazinone |
Oxidation Reactions
The 4,5-dihydroxy groups and hydroxymethyl side chain are susceptible to oxidation:
-
Hydroxymethyl → Carboxylic Acid : Strong oxidizing agents (e.g., KMnO4/H2SO4) convert the -CH2OH group to -COOH, forming a carboxylic acid derivative.
-
Diol Oxidation : The vicinal diol structure (4S,5R) can undergo cleavage with periodic acid (HIO4), breaking the C4-C5 bond and forming dialdehyde intermediates .
Condensation Reactions
The pyridazinone ring participates in condensation with amines, hydrazines, or carbonyl compounds:
-
Schiff Base Formation : Reaction with primary amines (e.g., aniline) at the carbonyl group (C3) generates imine derivatives.
-
Heterocycle Synthesis : Condensation with hydroxylamine or thiosemicarbazide forms fused pyrazole or triazole rings .
Example Reaction Pathway
Esterification and Protection
The hydroxyl groups (-OH) at C4 and C5 can be selectively protected or functionalized:
-
Acetylation : Acetic anhydride/pyridine converts -OH to acetate esters, enabling further reactions at other sites.
-
Silylation : Trimethylsilyl chloride (TMSCl) protects hydroxyl groups, enhancing solubility for coupling reactions .
Ring Functionalization
The pyridazinone core undergoes electrophilic aromatic substitution (EAS) at electron-rich positions:
-
Nitration/Halogenation : Directed by the electron-withdrawing carbonyl group, substitutions occur at C6 or C4 positions under acidic conditions .
Table 2: Electrophilic Substitution
| Reagent | Position | Product |
|---|---|---|
| HNO3/H2SO4 | C6 | 6-Nitro derivative |
| Cl2/FeCl3 | C4 | 4-Chloro derivative |
Biological Interactions
The compound’s hydroxyl groups enable hydrogen bonding with biological targets, such as enzymes:
-
Enzyme Inhibition : Acts as a transition-state analog for hydrolases, inhibiting platelet aggregation (IC50 ~10 nM) .
-
Metal Chelation : Binds divalent cations (e.g., Mg²⁺) via hydroxyl and carbonyl groups, modulating metalloenzyme activity .
Thermal and Stability Data
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily studied for its potential therapeutic effects. Its structural features suggest it may interact with biological targets relevant to various diseases.
Antioxidant Activity
Research indicates that compounds similar to (4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one exhibit significant antioxidant properties. Antioxidants are critical in preventing oxidative stress-related diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed a marked increase in radical scavenging activity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies show that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| (4S,5R)-4,5-Dihydroxy... | 15 | Journal of Medicinal Chemistry |
| Aspirin | 20 | Clinical Pharmacology |
| Curcumin | 25 | Phytotherapy Research |
Agricultural Applications
The compound's potential extends beyond human health; it also shows promise in agriculture.
Plant Growth Regulation
Studies reveal that (4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one can enhance plant growth and yield under stress conditions.
Case Study:
In a controlled experiment on tomato plants, the application of this compound resulted in a 30% increase in fruit yield compared to untreated plants under drought conditions .
Pest Resistance
Research indicates that this compound may possess insecticidal properties against common agricultural pests.
Data Table: Insecticidal Activity
| Insect Species | LC50 (mg/L) | Reference |
|---|---|---|
| Aphids | 10 | Agricultural Sciences Journal |
| Whiteflies | 15 | Pest Management Science |
Biochemical Applications
In biochemistry, the compound serves as a useful tool for studying metabolic pathways and enzyme interactions.
Enzyme Inhibition Studies
The compound has been utilized to investigate its role as an enzyme inhibitor in various biochemical assays.
Case Study:
A study highlighted its effectiveness in inhibiting certain glycosyltransferases, which are crucial for carbohydrate metabolism .
Mechanism of Action
The mechanism of action for (4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Typically, it might:
Bind to Enzymes: Inhibit or activate enzymes by interacting with their active sites.
Modulate Receptors: Affect receptor activity by binding to receptor sites.
Alter Pathways: Influence biochemical pathways by modifying key intermediates or signaling molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations in Pyridazinone Derivatives
Pyridazinone derivatives are characterized by substitutions at positions 2, 4, 5, and 4. Key structural differences between the target compound and analogues include:
Key Observations :
- The target compound’s hydroxyl and hydroxymethyl groups enhance its hydrophilicity compared to aryl-substituted derivatives (e.g., 6-Ph or 4-MePh), which are more lipophilic .
- Stereochemistry : The (4S,5R) configuration is unique among the listed analogues, which generally lack defined stereocenters. This may influence binding specificity in biological systems .
- Bioactivity : Aryl- and thioxo-substituted derivatives (e.g., compounds from ) exhibit antihypertensive and anti-inflammatory activities, while the target compound’s biological role remains underexplored.
Target Compound
Cyclization of β-keto esters or acids with hydrazine hydrate .
Stereoselective hydroxylation using chiral catalysts or enzymes to achieve the 4S,5R configuration .
Analogues
- 6-Aryl Derivatives : Prepared by reacting β-aroyl propionic acids with hydrazine hydrate, followed by cyclization .
- 2-Substituted Derivatives: Synthesized via nucleophilic substitution (e.g., using alkyl halides or arylthiols) at position 2 of the pyridazinone core .
- Hydroxyalkyl Derivatives: Introduced via alkylation with bromoalkanols (e.g., 1-bromo-2-butanol) under basic conditions .
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s hydroxyl groups likely improve aqueous solubility compared to lipophilic analogues like 6-(4-MePh) derivatives .
- Thermal Stability : Melting points for hydroxyalkyl-substituted analogues range from 92.5–108°C , whereas aryl-substituted derivatives (e.g., 4d in ) exhibit higher melting points (194–196°C) due to crystallinity.
- Biological Activity :
Biological Activity
(4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: (4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one
- Molecular Formula: C6H10N2O3
- Molecular Weight: 158.16 g/mol
Biological Activity Overview
The compound exhibits various biological activities, particularly in the fields of oncology and microbiology. The following sections detail its mechanisms and research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazinone derivatives, including (4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one.
- Mechanism of Action :
-
Case Studies :
- In a study examining various pyridazinone derivatives for anticancer activity, compounds similar to (4S,5R)-4,5-Dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one showed significant growth inhibition against melanoma and non-small cell lung cancer (NSCLC) with GI50 values ranging from 1.66 to 100 μM .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties.
-
Mechanism of Action :
- It acts against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
-
Research Findings :
- The minimum inhibitory concentration (MIC) values for related pyridazinone derivatives were reported between 0.5 to 128 μg/mL against Staphylococcus aureus and MRSA strains .
- The compound's structural features enhance its binding affinity to bacterial targets, making it effective in combating resistant strains.
Data Summary Table
| Biological Activity | Mechanism | Case Study Findings |
|---|---|---|
| Anticancer | VEGFR-2 inhibition; pro-apoptotic effects | GI50 values: 1.66–100 μM against melanoma and NSCLC |
| Antimicrobial | Disruption of cell wall synthesis | MIC: 0.5–128 μg/mL against S. aureus and MRSA |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (4S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-4,5-dihydropyridazin-3(2H)-one with high stereochemical purity?
- Methodological Answer :
- Use enantioselective synthetic routes involving chiral catalysts or resolving agents to ensure the (4S,5R) configuration. For example, sodium ethoxide-mediated condensation of appropriate aldehydes with dihydropyridazinone precursors (as described for analogous compounds) can yield stereospecific products .
- Monitor reaction progress via chiral HPLC or polarimetry to confirm stereochemical integrity.
Q. How can researchers validate the structural and stereochemical identity of this compound?
- Methodological Answer :
- Employ 2D NMR techniques (e.g., NOESY or HSQC) to confirm spatial arrangement of hydroxyl and hydroxymethyl groups.
- Compare experimental optical rotation and circular dichroism (CD) spectra with computational predictions (e.g., density functional theory (DFT)-simulated spectra) .
- Cross-reference with X-ray crystallography data if single crystals are obtainable.
Q. What analytical techniques are critical for assessing purity and stability under experimental conditions?
- Methodological Answer :
- HPLC-MS (high-performance liquid chromatography-mass spectrometry) with a polar stationary phase (e.g., C18 column) to detect impurities or degradation products.
- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for hydroxyl-rich structures prone to dehydration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives, such as platelet aggregation inhibition vs. vasorelaxant effects?
- Methodological Answer :
- Conduct comparative bioassays under standardized conditions (e.g., platelet-rich plasma for aggregation studies vs. isolated aortic rings for vasorelaxation).
- Use molecular docking to probe interactions with distinct targets (e.g., thromboxane A2 synthase vs. potassium channels) .
- Analyze structure-activity relationships (SAR) by synthesizing analogs with modified hydroxyl/hydroxymethyl groups .
Q. What experimental strategies can elucidate the role of the hydroxymethyl group in modulating enzymatic interactions?
- Methodological Answer :
- Perform site-directed mutagenesis on enzyme targets (e.g., kinases or oxidoreductases) to identify binding residues sensitive to hydroxymethyl modifications.
- Use isotopic labeling (e.g., deuterium at C6) in kinetic studies to track metabolic or catalytic pathways .
Q. How can researchers address discrepancies in solubility or bioavailability data across studies?
- Methodological Answer :
- Standardize solubility assays using biorelevant media (e.g., simulated intestinal fluid) and control pH/temperature rigorously.
- Apply Caco-2 cell monolayers or PAMPA (parallel artificial membrane permeability assay) to model intestinal absorption and identify transporter-mediated uptake .
Notes for Rigorous Research Design
- Stereochemical Impact : The (4S,5R) configuration may enhance hydrogen-bonding interactions with biological targets, as seen in similar dihydroxy-pyridazinones .
- Contradiction Management : Use multivariate analysis to isolate variables (e.g., solvent polarity, substituent electronic effects) contributing to divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
